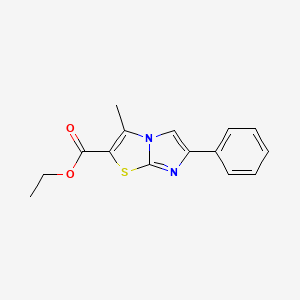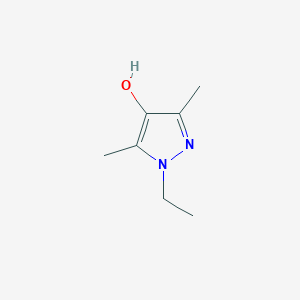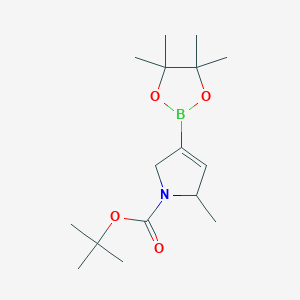
AKOS BBS-00000324
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AKOS BBS-00000324, also known as ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate, is a chemical compound with the molecular formula C15H14N2O2S and a molecular weight of 286.35 g/mol. This compound is notable for its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core, a methyl group, and a phenyl group.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various targets such as dna and enzymes like caspase-3 .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various cellular changes . For instance, some compounds can bind to DNA and interact with enzymes, resulting in changes in cellular processes .
Biochemical Pathways
Related compounds have been found to affect various pathways, leading to downstream effects such as apoptosis .
Result of Action
Related compounds have been shown to exhibit cytotoxic activity on cancer cells .
Preparation Methods
The synthesis of AKOS BBS-00000324 involves several steps, typically starting with the formation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through a cyclization reaction involving appropriate precursors. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process. The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
AKOS BBS-00000324 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
AKOS BBS-00000324 has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
AKOS BBS-00000324 can be compared with other similar compounds, such as:
Ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate: This compound shares a similar core structure but may have different functional groups or substituents.
3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid: This compound lacks the ethyl ester group, which can affect its reactivity and applications.
Properties
IUPAC Name |
ethyl 3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-3-19-14(18)13-10(2)17-9-12(16-15(17)20-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWPVLJSEZJBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2941690.png)
![2,2,2-trifluoroethyl N-[3-(furan-2-ylmethoxy)propyl]carbamate](/img/structure/B2941692.png)
![N-benzyl-4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2941694.png)
![N'-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2941695.png)
![1-(2,4-Difluorophenyl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2941696.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2941697.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/new.no-structure.jpg)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide](/img/structure/B2941704.png)
![N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2941705.png)
![1-[4-(6-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2941706.png)


